methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate
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Overview
Description
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or platinum, to facilitate key steps in the synthesis. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
Methyl 3,5-dimethoxy-4-hydroxybenzoate: Shares the methoxybenzoate moiety but lacks the imidazopyridine core.
Methyl (3,4-dimethoxyphenyl)(methoxy)acetate: Another compound with methoxy groups but different overall structure.
Uniqueness
Methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is unique due to its combination of an imidazopyridine core and multiple methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N4O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate |
InChI |
InChI=1S/C24H26N4O6/c1-31-16-9-15(10-17(12-16)32-2)22-21-18(25-13-26-21)7-8-28(22)24(30)27-19-11-14(23(29)34-4)5-6-20(19)33-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30) |
InChI Key |
SPRAZZCZJFDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3 |
Origin of Product |
United States |
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